N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-5-12-6-10(8(9)4-11)16-7-2-3-7/h5-7,13H,2-4,11H2,1H3 |
InChI Key |
NOVIETAQEQQTRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folic acid, essential for bacterial growth and replication, leading to the antibacterial effects observed .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
